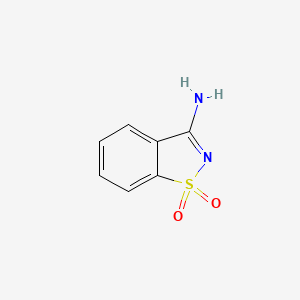

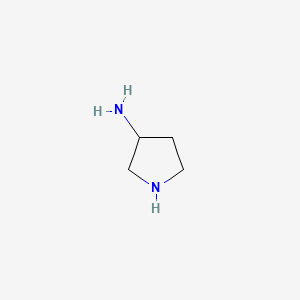

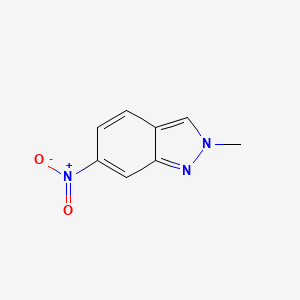

2-Methyl-6-nitro-2H-indazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Methyl-6-nitro-2H-indazole and its derivatives often involves the utilization of diverse chemistries and reagents. For instance, a study by Zhu, Haddadin, and Kurth (2019) describes the Davis-Beirut reaction (DBR) as a robust method for the construction of 2H-indazoles and their derivatives, utilizing reactive nitroso intermediates under redox neutral conditions (Zhu, Haddadin, & Kurth, 2019).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 2-Methyl-6-nitro-2H-indazole, typically features a fused five- and six-membered ring system. Kouakou et al. (2015) analyzed a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, noting its planar indazole system and intermolecular interactions (Kouakou et al., 2015).

Chemical Reactions and Properties

Indazoles, including 2-Methyl-6-nitro-2H-indazole, are known for their reactivity in various chemical reactions. For instance, Nguyen, Ermolenko, and Al‐Mourabit (2013) demonstrated a nitro-methyl redox reaction for carbon-nitrogen bond formation, highlighting the reactivity of indazole compounds (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Physical Properties Analysis

The physical properties of 2-Methyl-6-nitro-2H-indazole include aspects like crystal structure and solubility, which can be inferred from related studies on indazole compounds. For example, Chen, Fang, and Wei (2009) described the crystal structure of 2,3-Dimethyl-6-nitro-2H-indazole, highlighting intermolecular interactions and the planar nature of the indazole ring system (Chen, Fang, & Wei, 2009).

Chemical Properties Analysis

Indazoles exhibit various chemical properties such as reactivity towards nitrosylation and cycloaddition reactions. A study by Chen et al. (2014) on the Rhodium(III)-catalyzed C-H addition to ethyl 2-oxoacetate for the synthesis of indazoles demonstrates the chemical versatility of these compounds (Chen, Chen, Song, & Zhu, 2014).

Applications De Recherche Scientifique

1. Synthesis of Heterocyclic Compounds

- Application : 2H-indazoles are used in the synthesis of heterocyclic compounds. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Method : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This method provides a brief outline of optimized synthetic schemes with relevant examples .

2. C–H Functionalization of 2H-indazoles

- Application : The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities. Therefore, much attention has been paid to access diverse 2H-indazole derivatives .

- Method : The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

- Results : This method has led to the development of diverse 2H-indazole derivatives .

3. Antimicrobial Activities

- Application : 2H-indazoles have been studied for their antimicrobial activities. They have shown moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

- Method : The study involved testing the antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles .

- Results : 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .

4. Antiproliferative Activities

- Application : 2H-indazoles, specifically N-phenyl-1H-indazole-1-carboxamides, have been studied for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

- Method : The study involved the synthesis of several new N-phenyl-1H-indazole-1-carboxamides and their evaluation for antiproliferative activities .

- Results : The results of the study are not specified in the source .

5. Herbicidal Activity

- Application : 2H-indazoles have been studied for their herbicidal activities. The preliminary results of the subsequent biological assay to inhibit A. thaliana root growth showed that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .

- Method : The study involved the design and synthesis of new compounds containing the 1H-indazolyl fragment and their evaluation for herbicidal activities .

- Results : The new compounds containing the 1H-indazolyl fragment showed better herbicidal activity than those with the 2H-indazolyl fragment .

6. Selective N1-Acylation of Indazoles

- Application : In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .

- Method : The procedure involves the reduction of indazoles to indazole anions and H2, followed by a reaction with acid anhydrides .

- Results : This procedure can also be applied to the acylation of benzimidazoles and indoles .

Safety And Hazards

Orientations Futures

Recent research has focused on developing new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . These strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Propriétés

IUPAC Name |

2-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYXEGJMSZKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218627 | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-6-nitro-2H-indazole | |

CAS RN |

6850-22-2 | |

| Record name | 2-Methyl-6-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6850-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Indazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X673VGV3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.